1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine
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Description
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C20H32N4O and its molecular weight is 344.503. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine, due to its structural complexity, finds applications in the synthesis of various heterocyclic compounds which are of interest in medicinal chemistry for their potential therapeutic activities. For instance, the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines involves condensation reactions that highlight the utility of piperazine and pyridine derivatives in constructing complex molecular architectures (Richards & Hofmann, 1978). Additionally, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure showcases the role of such compounds in targeting dopamine receptors, offering insights into designing novel therapeutics (Möller et al., 2017).
Neuropharmacology and Receptor Interaction Studies
The compound's relevance extends to neuropharmacology, where its analogues are investigated for interactions with various receptors. For example, the study on the molecular interaction of antagonists with the CB1 cannabinoid receptor exemplifies the utility of piperidine and pyridine derivatives in elucidating receptor-ligand dynamics, providing a foundation for drug discovery in addressing conditions like pain, obesity, and neurological disorders (Shim et al., 2002).
Alzheimer's Disease Research
The synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives for their potential in Alzheimer's disease treatment highlight the compound's application in developing multifunctional therapeutics. These derivatives demonstrate significant inhibitory activity against acetylcholinesterase and amyloid β aggregation, two key therapeutic targets in Alzheimer's disease management (Umar et al., 2019).
Anticancer Activity
The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity reveal the potential of piperazine-based compounds in cancer treatment. The methodology facilitates the development of compounds with potent anticancer properties, further underscoring the importance of such chemical frameworks in therapeutic applications (Hadiyal et al., 2020).
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-3-9-21-20(6-1)24-14-12-23(13-15-24)18-7-10-22(11-8-18)17-19-5-2-4-16-25-19/h1,3,6,9,18-19H,2,4-5,7-8,10-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSVPGEGWISPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.